Resorcinol-13C6
Overview
Description
Resorcinol-13C6 is a labeled isotopic compound of resorcinol, where all six carbon atoms are replaced with carbon-13 isotopesThis compound is primarily used in scientific research to trace and study the behavior of resorcinol in various chemical and biological systems .
Mechanism of Action
Target of Action
Resorcinol-13C6, a labeled variant of Resorcinol, primarily targets skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin . Additionally, it possesses a well-documented anti-thyroidal activity .
Mode of Action
This compound works by inhibiting peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to skin health and thyroid function. The compound’s keratolytic activity aids in the removal of hard, scaly, or roughened skin, which is beneficial in the treatment of various skin disorders . In terms of thyroid function, this compound inhibits the action of peroxidases, leading to a decrease in thyroid hormone synthesis .
Result of Action
The primary result of this compound’s action is the alleviation of symptoms associated with various skin disorders, including acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . By promoting the removal of hard, scaly, or roughened skin, it helps improve the condition of the skin . Additionally, its anti-thyroidal activity can lead to a decrease in thyroid hormone levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and efficacy . Furthermore, the compound’s stability can be influenced by factors such as temperature and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol-13C6 can be synthesized through several methods, including the disulfonation of benzene followed by neutralization and acidification. Another method involves the hydrolysis of meta-phenylenediamine. The hydroperoxidation of meta-diisopropylbenzene is also a notable synthetic route .
Industrial Production Methods: The industrial production of resorcinol typically involves the disulfonation of benzene using sulfuric acid or oleum, followed by neutralization and recovery of sodium sulfate. The resulting benzenedisulfonic acid is then acidified, extracted, and distilled to obtain resorcinol .
Chemical Reactions Analysis
Types of Reactions: Resorcinol-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide. The oxidation process often leads to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the formation of dihydroresorcinol.
Major Products:
Oxidation: Quinones
Reduction: Dihydroresorcinol
Substitution: Halogenated or nitrated resorcinol derivatives
Scientific Research Applications
Resorcinol-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals and in studying drug metabolism.
Industry: Applied in the production of adhesives, resins, and UV absorbers
Comparison with Similar Compounds
1,3-Dihydroxybenzene (Resorcinol): The non-labeled version of resorcinol-13C6.
Catechol (1,2-Dihydroxybenzene): An isomer of resorcinol with hydroxyl groups at different positions.
Hydroquinone (1,4-Dihydroxybenzene): Another isomer with hydroxyl groups at the para positions.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This isotopic labeling provides a distinct advantage in studying complex biochemical and chemical processes .
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLBKRAJCXXBS-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475481 | |
Record name | Resorcinol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.067 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953390-31-3 | |
Record name | Resorcinol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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